

Satratoxin G: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Satratoxin G

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Introduction

Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced by the fungus *Stachybotrys chartarum*, often referred to as "black mold".^{[1][2]} Its presence in water-damaged buildings has been associated with a range of adverse health effects, making it a subject of significant toxicological research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanisms underlying the biological activity of **Satratoxin G**, with a focus on its induction of apoptosis.

Chemical Structure and Properties

Satratoxin G is a complex macrocyclic trichothecene characterized by a 12,13-epoxy-trichothec-9-ene core structure linked to a macrocyclic ring.

Table 1: Physicochemical Properties of **Satratoxin G**

Property	Value	Source
CAS Number	53126-63-9	[1][3]
Molecular Formula	C ₂₉ H ₃₆ O ₁₀	[1][3]
Molecular Weight	544.59 g/mol	[1]
Appearance	Crystalline solid	[3]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in Dichloromethane, DMSO, Ethanol. Relatively insoluble in water.	[2][3]

Biological Activity and Toxicity

Satratoxin G exhibits significant cytotoxicity, primarily through the induction of apoptosis. Its toxicity has been demonstrated in various cell lines and in animal models.

Table 2: Toxicological Data for **Satratoxin G**

Parameter	Value	Organism/Cell Line	Source
LD ₅₀ (intraperitoneal)	1.23 mg/kg	4-week-old male mice	[4]
IC ₅₀ (Cytotoxicity)	2.2 - 9.7 ng/mL	HepG2, Hep-2, Caco-2, A204, U937, and Jurkat cells	[3][4]

Mechanism of Action: Ribotoxic Stress and Apoptosis

The primary mechanism of action of **Satratoxin G** is the inhibition of protein synthesis through its interaction with the 60S ribosomal subunit. This binding event triggers a "ribotoxic stress

response," a cellular signaling cascade initiated by ribosome damage. This response is central to the toxin's ability to induce apoptosis and inflammation.

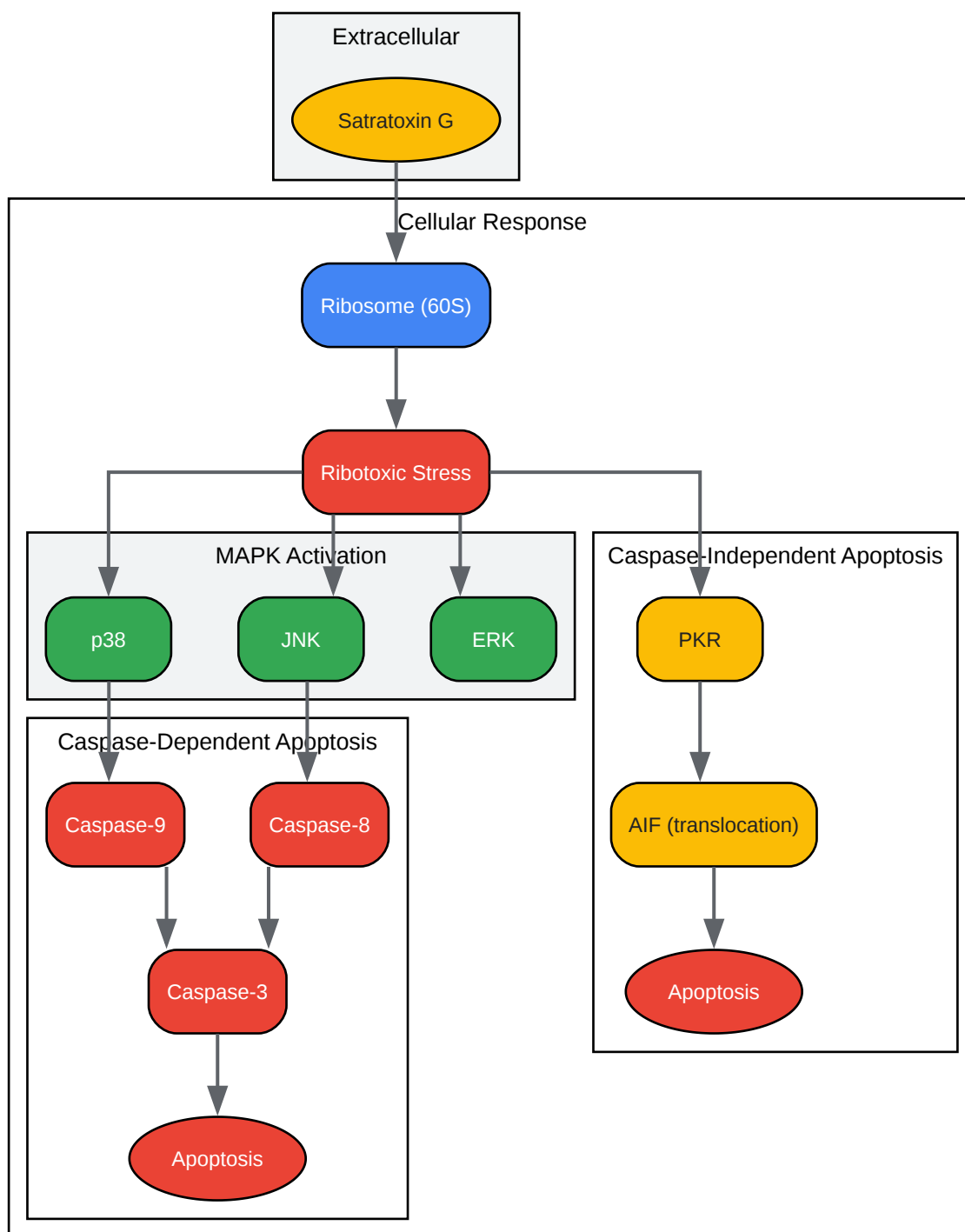
Signaling Pathways in Satratoxin G-Induced Apoptosis

The ribotoxic stress induced by **Satratoxin G** activates several mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases, in turn, regulate downstream effectors that lead to programmed cell death.

Two primary pathways of apoptosis are implicated in **Satratoxin G** toxicity:

- **Caspase-Dependent Pathway:** In many cell types, **Satratoxin G** activates initiator caspases, such as caspase-8 and caspase-9, which then cleave and activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.
- **Caspase-Independent Pathway:** In some neuronal cells, **Satratoxin G** has been shown to induce apoptosis through a caspase-independent mechanism. This pathway involves the activation of double-stranded RNA-activated protein kinase (PKR) and the subsequent nuclear translocation of apoptosis-inducing factor (AIF).

The interplay between these pathways can be visualized in the following diagram:



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Satratoxin G-induced apoptosis signaling pathways.

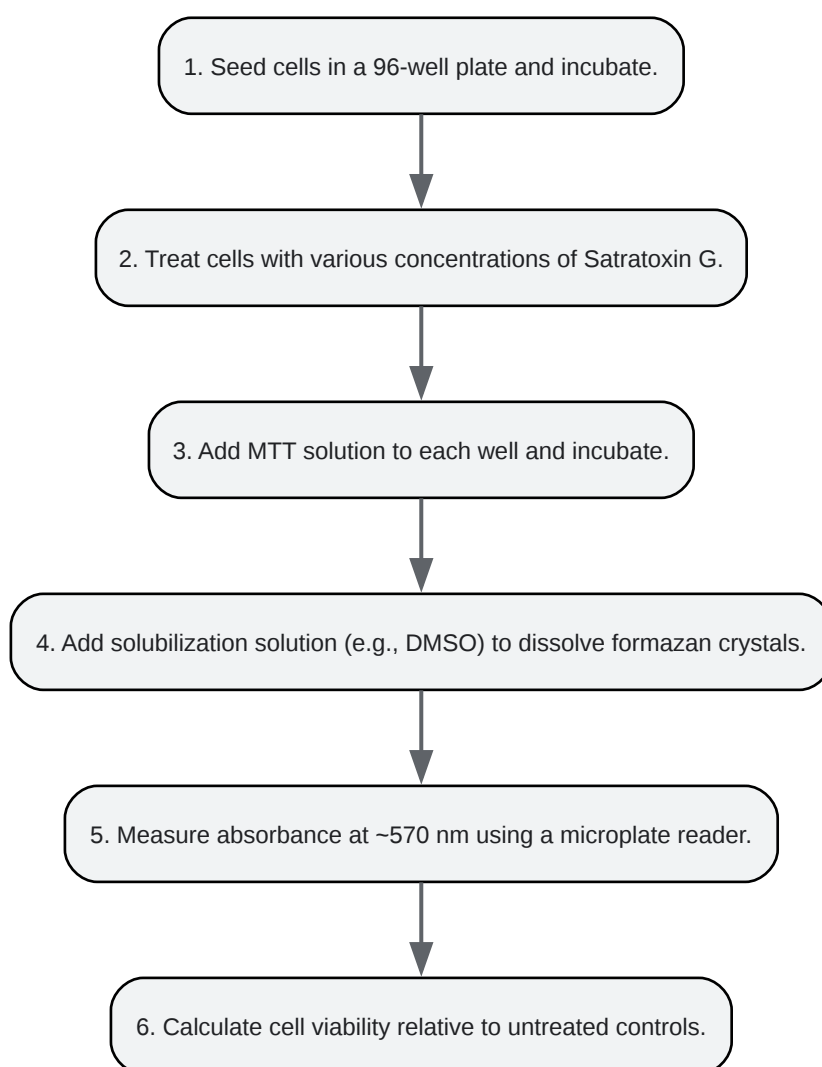
Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological effects of **Satratoxin G**. These should be optimized for specific cell lines and experimental conditions.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Workflow:



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Workflow for determining cytotoxicity using the MTT assay.

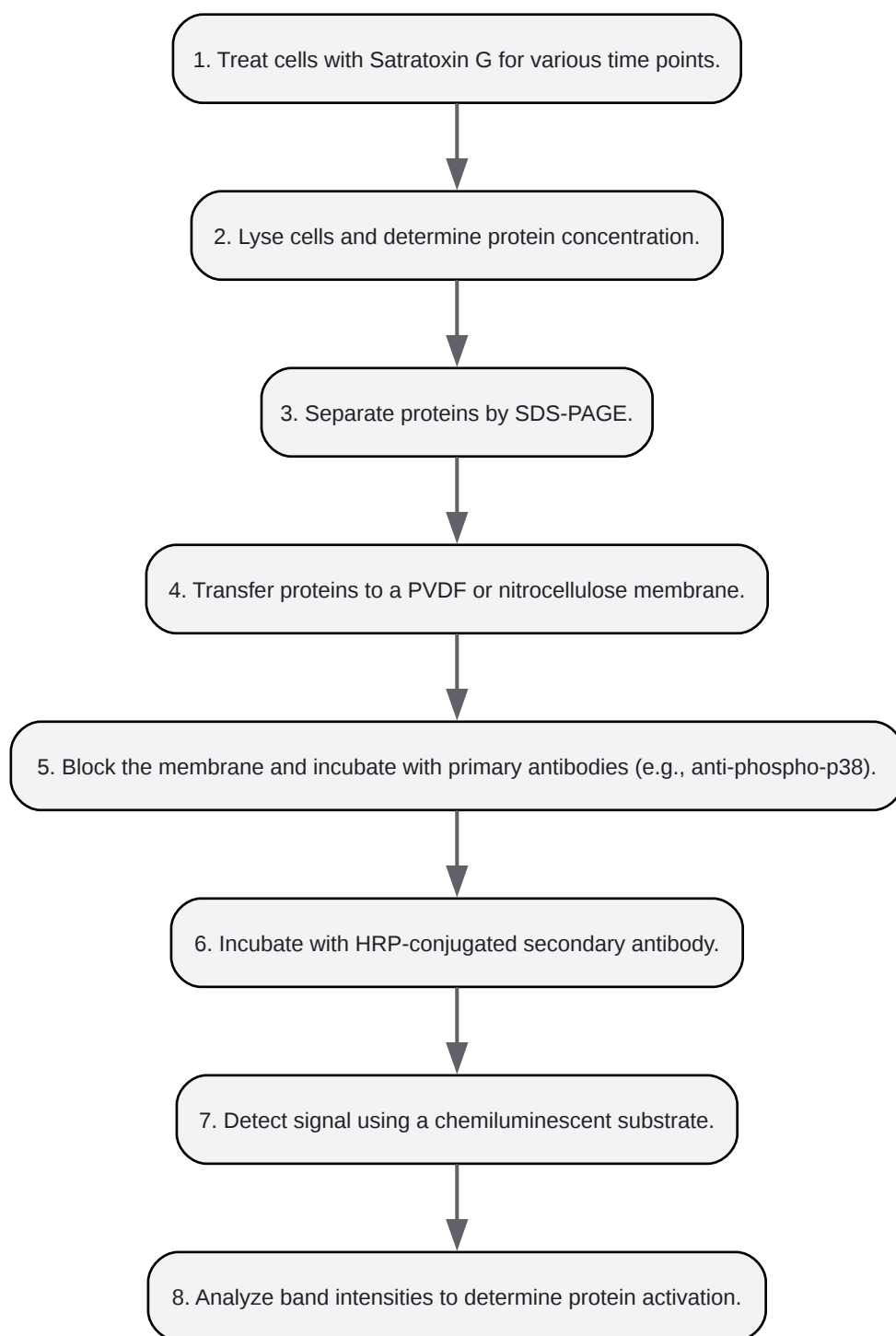
Methodology:

- **Cell Seeding:** Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Toxin Treatment:** Prepare serial dilutions of **Satratoxin G** in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the toxin. Include untreated and vehicle-only controls.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.
- **Solubilization:** Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm, with a reference wavelength of around 630 nm.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of MAPK Activation

This protocol describes the detection of phosphorylated (activated) forms of MAPK proteins (p38, JNK, ERK) in response to **Satratoxin G** treatment.

Workflow:



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Workflow for Western blot analysis of MAPK activation.

Methodology:

- **Cell Treatment and Lysis:** Culture cells to a suitable confluency and treat with **Satratoxin G** at a predetermined concentration for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
- **SDS-PAGE:** Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins based on their molecular weight by electrophoresis on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins as loading controls.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of MAPK activation.

Conclusion

Satratoxin G is a potent mycotoxin that exerts its cytotoxic effects through the induction of the ribotoxic stress response, leading to the activation of MAPK signaling pathways and subsequent apoptosis via both caspase-dependent and -independent mechanisms. Understanding these molecular details is crucial for assessing the toxicological risks associated with exposure to *Stachybotrys chartarum* and for the development of potential therapeutic

interventions for mycotoxin-related illnesses. The experimental protocols provided herein offer a foundation for further investigation into the complex biological activities of this important environmental toxin.

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